molecular formula C19H20N2O6 B554322 4-Nitrophenyl N-((benzyloxy)carbonyl)-L-valinate CAS No. 10512-93-3

4-Nitrophenyl N-((benzyloxy)carbonyl)-L-valinate

Cat. No. B554322
CAS RN: 10512-93-3
M. Wt: 372,37 g/mole
InChI Key: GLFONBITBIYJPS-KRWDZBQOSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“4-Nitrophenyl N-((benzyloxy)carbonyl)-L-valinate” is a compound that falls under the category of amino acid derivatives . It has a molecular weight of 330.3 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C16H14N2O6/c19-15 (24-14-8-6-13 (7-9-14)18 (21)22)10-17-16 (20)23-11-12-4-2-1-3-5-12/h1-9H,10-11H2, (H,17,20) . This code provides a detailed description of the molecule’s structure.


Physical And Chemical Properties Analysis

The compound is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at room temperature .

Scientific Research Applications

Catalytic Reduction Processes

4-Nitrophenyl N-((benzyloxy)carbonyl)-L-valinate may be involved in catalytic processes similar to the reductive carbonylation of nitro aromatics. The use of carbon monoxide as a reductant has gained interest in organic synthesis, particularly in the metal-catalyzed reductive carbonylation of nitro aromatics to produce amines, isocyanates, carbamates, and ureas. This application is critical for developing synthetic methodologies in pharmaceuticals and agrochemicals, where such functional groups are pivotal (Tafesh & Weiguny, 1996).

Photocatalytic Applications

Compounds like 4-Nitrophenyl N-((benzyloxy)carbonyl)-L-valinate may be used in the development or study of photosensitive protecting groups, which are crucial in photocatalytic processes. Photosensitive protecting groups, including nitrobenzyl and nitrophenyl derivatives, have shown promise in synthetic chemistry for their light-induced reactivity. These groups are used to protect reactive sites in a molecule during synthesis, which can then be deprotected under light exposure, providing a controlled method for chemical synthesis and modification (Amit, Zehavi, & Patchornik, 1974).

Environmental Purification

In environmental science, the photocatalytic degradation of pollutants using advanced oxidation processes (AOPs) is a significant area of research. Studies have focused on the degradation pathways, kinetics, and by-products of organic pollutants, utilizing photocatalysts for environmental purification. The understanding of these processes is crucial for the development of more efficient methods to remove harmful substances from water and soil, potentially involving compounds like 4-Nitrophenyl N-((benzyloxy)carbonyl)-L-valinate in the synthesis of photocatalysts or as a model compound in degradation studies (Qutob et al., 2022).

Adsorption and Removal of Pollutants

The study of adsorption kinetics and equilibrium models for pollutants like phenol and nitrophenol on activated carbon is relevant to environmental remediation efforts. Understanding the adsorption behavior of these compounds on various substrates can inform the design of more effective filtration and purification systems. Such research might indirectly relate to compounds like 4-Nitrophenyl N-((benzyloxy)carbonyl)-L-valinate by providing insights into the removal of nitrophenol derivatives from industrial effluents (Kumar et al., 2007).

Safety And Hazards

The compound is associated with several hazard statements including H302-H315-H319-H332-H335 . Precautionary measures include P280-P305+P351+P338-P310 .

properties

IUPAC Name

(4-nitrophenyl) (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O6/c1-13(2)17(20-19(23)26-12-14-6-4-3-5-7-14)18(22)27-16-10-8-15(9-11-16)21(24)25/h3-11,13,17H,12H2,1-2H3,(H,20,23)/t17-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLFONBITBIYJPS-KRWDZBQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OC1=CC=C(C=C1)[N+](=O)[O-])NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30146960
Record name 4-Nitrophenyl N-((benzyloxy)carbonyl)-L-valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30146960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrophenyl N-((benzyloxy)carbonyl)-L-valinate

CAS RN

10512-93-3
Record name N-[(Phenylmethoxy)carbonyl]-L-valine 4-nitrophenyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10512-93-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Nitrophenyl N-((benzyloxy)carbonyl)-L-valinate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010512933
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-Nitrophenyl N-((benzyloxy)carbonyl)-L-valinate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30146960
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-nitrophenyl N-[(benzyloxy)carbonyl]-L-valinate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.030.939
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.